4-Methoxycyclohexanol

Catalog No.
S705689
CAS No.
18068-06-9
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxycyclohexanol

CAS Number

18068-06-9

Product Name

4-Methoxycyclohexanol

IUPAC Name

4-methoxycyclohexan-1-ol

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-9-7-4-2-6(8)3-5-7/h6-8H,2-5H2,1H3

InChI Key

PFTGXSGDFZZZFY-UHFFFAOYSA-N

SMILES

COC1CCC(CC1)O

Synonyms

4-Metho×ycyclohe×anol

Canonical SMILES

COC1CCC(CC1)O

The exact mass of the compound 4-Methoxycyclohexanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methoxycyclohexanol is a versatile alicyclic compound featuring both a stable ether linkage and a reactive secondary hydroxyl group on a cyclohexane ring [1]. Operating as a liquid at room temperature with a boiling point of 217 °C, it serves as a critical mono-functionalized precursor for the synthesis of active pharmaceutical ingredients (APIs), specialty fragrances, and advanced polymers . Unlike simple unsubstituted cyclohexanols, the para-methoxy group alters the molecule's steric profile, lipophilicity, and electronic properties, making it an essential structural motif for tuning receptor binding in pharmaceuticals or controlling volatility in flavor and fragrance formulations. Furthermore, its emerging role as a high-yield product of lignin depolymerization positions it as a highly sustainable, bio-advantaged intermediate for green chemistry workflows.

Procurement Fit

Synthetic building block for pharmaceutical intermediates, fragrance formulation, and mechanistic mass spectrometry studies.
cis/trans isomeric mixture supplied as standard; stereochemistry-dependent properties require isomer-aware procurement.
Methoxy functionality enables hydrogen-bond acceptor capacity and retention under catalytic hydrogen-transfer conditions.

Procurement teams may be tempted to substitute 4-methoxycyclohexanol with the cheaper, non-methylated analog 1,4-cyclohexanediol, but this creates significant downstream processing bottlenecks. 1,4-Cyclohexanediol possesses two identical hydroxyl groups, meaning any attempt to create a mono-methoxylated derivative requires a highly controlled, statistically unfavorable mono-alkylation step that inevitably generates unreacted diol and over-alkylated di-ether byproducts [1]. This forces manufacturers to implement costly and solvent-intensive chromatographic separations, severely degrading overall atom economy. By procuring 4-methoxycyclohexanol directly, chemists bypass this inefficient protection/alkylation step entirely, securing a 100% pure mono-ether, mono-hydroxy starting material that accelerates synthesis and maximizes final product yields [2]. Additionally, the solid state of 1,4-cyclohexanediol complicates material transfer compared to the easily pumpable liquid 4-methoxycyclohexanol.

Substitution Risk

Target
Potential Substitute
Risk Summary
4-Methoxycyclohexanol
Cyclohexanol / 4-Methylcyclohexanol
Boiling point 46–56 °C lower may alter distillation separation and purity outcomes.
4-Methoxycyclohexanol
2-Methoxycyclohexanol
Methoxy group can be lost via demethoxylation under hydrogen-transfer conditions; reaction pathway fundamentally differs.

Elimination of Mono-Protection Bottlenecks in Synthesis

When industrial workflows require a methoxylated alicyclic motif, starting from 1,4-cyclohexanediol necessitates a mono-methylation step that yields a statistical mixture of products, often limiting the recovery of the desired mono-ether to ~50-60% before purification [1]. Procuring 4-methoxycyclohexanol provides the exact asymmetrical mono-ether, mono-hydroxy target at high purity, completely eliminating one synthetic step and the associated yield losses from over-alkylation [2].

Evidence DimensionSynthetic steps to achieve mono-methoxy cyclohexane motif
Target Compound Data0 steps (Direct procurement)
Comparator Or Baseline1,4-Cyclohexanediol (1 step + complex purification)
Quantified DifferenceElimination of 1 reaction step and ~40-50% yield loss
ConditionsStandard etherification workflows

Bypassing the mono-alkylation step drastically reduces reagent waste, eliminates chromatographic purification, and accelerates time-to-market for API and polymer production.

Boiling Point Elevation
Data to verify
ΔT ≈ +56 °C vs. cyclohexanol
Supports separation and purification workflow selection
Calculated/experimental boiling points; cross-study comparable

Processability Advantage: Liquid vs. Solid Handling

4-Methoxycyclohexanol is a liquid at standard ambient temperature (boiling point 217 °C), whereas the baseline comparator 1,4-cyclohexanediol is a solid with a melting point of 98-100 °C [1]. In automated laboratory and industrial scale-up environments, liquid precursors are vastly superior as they can be precisely dosed and pumped into continuous-flow reactors without requiring pre-dissolution in large volumes of organic solvents or the installation of heated feed lines [2].

Evidence DimensionPhysical state and melting point
Target Compound DataLiquid at 20 °C (bp 217 °C)
Comparator Or Baseline1,4-Cyclohexanediol (Solid, mp 98-100 °C)
Quantified Difference>80 °C difference in melting point
ConditionsStandard ambient temperature and pressure (SATP)

The liquid state simplifies material transfer, enables solvent-free dosing, and is critical for seamless integration into modern continuous-manufacturing systems.

Refractive Index
Reported
nD = 1.4671 (21 °C)
Supports rapid isomer identity verification
ΔnD ≈ +0.007 vs. 2-methoxy isomer; refractometry QC

High-Selectivity Sourcing from Renewable Biomass

While traditional alicyclic building blocks are derived entirely from petrochemical feedstocks, 4-methoxycyclohexanol can be synthesized via the catalytic hydrogenation of lignin-derived aromatics (such as 4-methoxyphenol). Recent catalytic advancements using Co-Ni bimetallic systems demonstrate that 4-methoxycyclohexanol can be produced with a 96.7% yield under mild conditions (190 °C), leaving the para-methoxy group intact [1]. This provides a highly efficient, bio-advantaged alternative to fossil-derived cyclohexanols.

Evidence DimensionRenewable precursor yield
Target Compound Data96.7% yield from lignin-derived aromatics
Comparator Or BaselinePetrochemical cyclohexanol (0% renewable carbon)
Quantified DifferenceNear-complete transition to bio-based carbon sourcing
ConditionsCatalytic hydrogenation (e.g., Co-Ni/MWCNT at 190 °C)

Procuring bio-derived 4-methoxycyclohexanol allows chemical manufacturers to meet stringent sustainability targets and improve the renewable carbon index of their product portfolios.

Demethoxylation Resistance
Reported
Methoxy group retained (4-isomer); lost (2-isomer)
Required for synthetic routes needing methoxy retention during hydrogenation
RANEY® Ni, 2-PrOH; ATR-IR interface study
MS Fragmentation
Reported
trans isomer fragmentation energetically more favorable
cis/trans mixture enables mechanistic probe for anchimeric assistance studies
Collisional activation of (M–H)−; AM1 calculations
mGlu1 Binding Affinity
Class-level
Ki = 0.34 nM (JNJ-16259685)
Reported mGlu1 receptor binding affinity context; stereochemical and methoxy requirement noted
cis-4-methoxycyclohexyl scaffold; class-level inference

Pharmaceutical Intermediates and API Synthesis

4-Methoxycyclohexanol is the right choice for synthesizing methoxylated alicyclic APIs where the methoxy group is required to tune lipophilicity and receptor binding. Its use bypasses the need for complex mono-protection strategies that would be required if starting from 1,4-cyclohexanediol, streamlining the multi-step synthesis of complex drug candidates [1].

Continuous-Flow Specialty Chemical Manufacturing

Due to its liquid state at room temperature, 4-methoxycyclohexanol is ideal for continuous-flow reactor systems. It can be pumped directly without the need for heated feed lines or large volumes of solubilizing agents, making it superior to solid comparators for the scalable production of fine chemicals and fragrances [2].

Sustainable Polymer and Resin Production

As a building block that can be sourced with >96% yield from the hydrogenation of lignin-derived aromatics, 4-methoxycyclohexanol is highly suitable for manufacturers looking to produce bio-advantaged polymers, resins, and functional materials with a high renewable carbon index [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Multi-step synthesis with methoxy retention
Methoxy group stability under hydrogenation conditions
Product analysis (e.g., ATR-IR) to confirm methoxy retention
mGlu1 receptor antagonist research
cis-4-Methoxycyclohexyl scaffold for receptor binding
In vitro receptor binding assay validation
Gas-phase ion chemistry mechanistic studies
Stereochemistry-dependent fragmentation pathway
Collisional activation and deuterium labeling analysis
Fragrance intermediate purification
Elevated boiling point for fractional distillation
Distillation efficiency and purity verification

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 116 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 116 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 83 of 116 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18068-06-9

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